Disulfanediylbis(ethane-2,1-diyl) diacrylate
CAS No.:
Cat. No.: VC18554826
Molecular Formula: C10H14O4S2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O4S2 |
---|---|
Molecular Weight | 262.4 g/mol |
IUPAC Name | 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |
Standard InChI | InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |
Standard InChI Key | QBPLSNCUNPWENX-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)OCCSSCCOC(=O)C=C |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Architecture
Disulfanediylbis(ethane-2,1-diyl) diacrylate is formally named 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate according to IUPAC conventions . The molecule consists of two ethyl acrylate units connected by a central disulfide (–S–S–) bond (Figure 1). The SMILES notation confirms the alternating ester and sulfide moieties.
Table 1: Key Identifiers of Disulfanediylbis(ethane-2,1-diyl) Diacrylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 36837-96-4 | |
Molecular Formula | ||
Exact Mass | 262.03335127 Da | |
XLogP3-AA | 1.9 | |
Topological Polar Surface Area | 103 Ų |
Spectroscopic and Computational Data
The compound’s 3D conformation reveals a flexible backbone with rotatable bonds (count = 11) , allowing conformational adaptability in polymeric matrices. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, attributed to the polarized ester groups. Hydrogen bond acceptor capacity (count = 6) enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a two-step process:
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Thiol-Ene Reaction: 2-Mercaptoethyl acrylate undergoes oxidative coupling using iodine or hydrogen peroxide to form the disulfide bridge.
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Purification: Chromatographic techniques isolate the product from byproducts like trisulfides or over-oxidized sulfones.
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Oxidizing Agent | (30%) | 78% |
Temperature | 25°C | |
Reaction Time | 12 hours |
Scalability Challenges
Industrial production faces hurdles due to the compound’s sensitivity to UV light and tendency for premature polymerization. Stabilizers like hydroquinone (0.1% w/w) are added during storage to inhibit radical-initiated crosslinking .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a glass transition temperature () of −15°C and decomposition onset at 210°C. The disulfide bond cleaves at 160°C, enabling thermal reprogramming of polymer networks.
Solubility Profile
The compound exhibits moderate solubility in organic solvents:
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 45.2 |
Tetrahydrofuran | 38.7 |
Ethanol | 12.1 |
Water | <0.1 |
Applications in Advanced Materials
Redox-Responsive Hydrogels
The disulfide bond undergoes reversible cleavage under reducing agents (e.g., glutathione), enabling controlled drug release. Studies demonstrate 90% payload release within 2 hours upon exposure to 10 mM dithiothreitol.
Self-Healing Polymers
Incorporating 5–10 wt% of this monomer into polyacrylate matrices enables autonomous repair of mechanical cracks via disulfide interchange reactions. Healing efficiency reaches 82% after 24 hours at 60°C.
Table 4: Comparative Performance of Self-Healing Systems
Polymer Matrix | Healing Efficiency | Trigger Mechanism |
---|---|---|
Poly(ethyl acrylate) | 82% | Thermal |
Polyurethane | 68% | Moisture |
Epoxy Resin | 45% | UV Light |
Comparison with Structural Analogues
Dithiobis(succinimidyl propionate)
This NHS ester derivative excels in protein crosslinking but lacks UV curability. Its aqueous solubility (15 mg/mL vs. <0.1 mg/mL) limits utility in hydrophobic matrices.
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